17-azidoheptadecanoic acid
Description
The Role of Fatty Acid Analogs in Lipid Metabolism and Protein Post-Translational Modification Studies
Fatty acid analogs are powerful tools for investigating the intricate pathways of lipid metabolism and the dynamics of protein lipidation, a key post-translational modification. nih.govresearchgate.netmaastrichtuniversity.nl For decades, researchers relied on radiolabeled or fluorescently tagged fatty acids to trace their movement and incorporation into complex lipids. thermofisher.comfrontiersin.org While useful, fluorescent tags can be bulky and may alter the physicochemical properties and transport of the fatty acid. maastrichtuniversity.nl
The advent of bioorthogonal chemistry introduced fatty acid analogs containing small, inert chemical reporters like azides or alkynes. nih.govfrontiersin.org These analogs are readily accepted by cellular machinery and incorporated into various lipid species and acylated proteins. nih.govnih.gov This metabolic labeling allows researchers to study a wide range of processes, including lipid trafficking, membrane structure, and protein S-acylation—the reversible attachment of a fatty acid to a cysteine residue. nih.govnih.gov By using these analogs, scientists can perform pulse-chase experiments to monitor biomolecule turnover, conduct comparative analyses between different cell populations, and identify novel lipidated proteins that play roles in metabolism, gene expression, and immunity. nih.govnih.gov
Historical Development and Significance of Azido-Functionalized Lipids in Chemical Biology
The journey of azido-functionalized lipids is rooted in the development of bioorthogonal chemistry. The azide (B81097) group was identified as an ideal bioorthogonal reporter because it is virtually absent from biological systems, small in size, and stable under physiological conditions. mdpi.comnih.gov The first key bioorthogonal reaction was the Staudinger ligation, which involves the reaction of an azide with a specialized phosphine (B1218219). nih.govmdpi.com This was followed by the highly efficient and popular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage. nih.govmdpi.com
Initially, these techniques were applied using azide-bearing monosaccharides to study protein glycosylation. mdpi.com The success of this approach inspired the synthesis of other azide-functionalized metabolites, including lipids. nih.govnih.gov The development of azido-fatty acids enabled researchers to move beyond the limitations of radioactive analogs, providing robust and sensitive tools for detecting and analyzing lipid-modified proteins. nih.gov Concerns about the toxicity of the copper catalyst in the original CuAAC reaction led to the development of improved copper ligands that are more biocompatible and strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a metal catalyst altogether. nih.govuu.nl These advancements have firmly established azido-functionalized lipids as indispensable probes for exploring the lipidome. nih.gov
Overview of Research Paradigms Enabled by 17-Azidoheptadecanoic Acid
This compound is a specific fatty acid analog that has proven invaluable for studying protein S-acylation with long-chain saturated fatty acids. medchemexpress.commedchemexpress.eu Structurally, it serves as a functional equivalent and metabolic probe for stearic acid (C18:0). nih.gov Cells incorporate this azido-fatty acid into endogenous proteins, which can then be detected, purified, and identified using click chemistry to attach a reporter tag. nih.govmedchemexpress.com
Research utilizing this compound has yielded significant insights into the specifics of protein acylation. For instance, it has been used in proteomic screens to identify proteins that are modified by stearic acid. researchgate.net A key research paradigm enabled by this compound is the study of competitive acylation. nih.govresearchgate.net Studies have shown that for certain proteins, such as GNAI proteins, a single cysteine residue can be competitively acylated by different fatty acids, like palmitic acid (C16:0) or stearic acid (C18:0). nih.gov By using this compound alongside an azide-tagged palmitate analog (15-azidopentadecanoic acid), researchers have demonstrated that most proteins that can be acylated by one can also be acylated by the other. nih.govresearchgate.net This competition is influenced by the cellular environment and has functional consequences, affecting the protein's localization within membrane microdomains and its role in signaling pathways. nih.gov
Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₃₃N₃O₂ |
| Molecular Weight | 311.46 g/mol |
| CAS Number | 1841512-95-5 |
| Description | A fatty acid azide with a terminal azide group on a 17-carbon chain. medchemexpress.commedchemexpress.com |
| Application | Bioorthogonal reporter for studying protein S-acylation and lipid metabolism. nih.govresearchgate.net |
| Reactivity | The azide group undergoes copper-catalyzed or strain-promoted cycloaddition reactions with alkynes. medchemexpress.commedchemexpress.eu |
Table of Mentioned Compounds
| Compound Name |
|---|
| 15-azidopentadecanoic acid |
| This compound |
| Green Fluorescent Protein (GFP) |
| Palmitic acid |
Properties
CAS No. |
1841512-95-5 |
|---|---|
Molecular Formula |
C17H33N3O2 |
Molecular Weight |
311.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 17 Azidoheptadecanoic Acid and Its Derivates
Precursor Selection and Strategic Chemical Modifications for Azide (B81097) Incorporation
Routes from Unsaturated Fatty Acids (e.g., Oleic Acid)
Oleic acid, an abundant and relatively inexpensive C18 monounsaturated fatty acid, serves as a viable starting material. The synthetic strategy hinges on the oxidative cleavage of the double bond at the C9 position. This cleavage results in the formation of two C9 fragments: azelaic acid (a nonane-1,9-dioic acid) and pelargonic acid (nonanoic acid) researchgate.netresearchgate.net. For the synthesis of a C17 fatty acid, azelaic acid is the key intermediate.
The synthesis proceeds by first protecting one of the carboxylic acid groups of azelaic acid, typically by forming a monomethyl ester researchgate.net. This monofunctionalized C9 building block can then undergo chain extension to achieve the desired C17 length. Various chain extension methodologies can be employed, such as the Arndt-Eistert homologation or coupling reactions. A more common approach involves the reduction of the unprotected carboxylic acid to a primary alcohol, conversion of the alcohol to a halide (e.g., a bromide), and subsequent coupling with a suitable C8 fragment.
Once the C17 carbon skeleton is assembled, with a terminal functional group amenable to substitution, the azide can be introduced. For instance, if the chain extension yields a terminal halide, a straightforward nucleophilic substitution with sodium azide can be performed.
Table 1: Illustrative Synthetic Route from Oleic Acid
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Oxidative Cleavage | O₃, then Zn/H₂O or KMnO₄/NaIO₄ | Azelaic acid |
| 2 | Monofunctionalization | CH₃OH, H⁺ | Azelaic acid monomethyl ester |
| 3 | Reduction | LiAlH₄ or BH₃·THF | Methyl 9-hydroxynonanoate |
| 4 | Halogenation | PBr₃ or CBr₄/PPh₃ | Methyl 9-bromononanoate |
| 5 | Chain Extension (Coupling) | e.g., with a C8 Grignard reagent | Methyl 17-hydroxyheptadecanoate |
| 6 | Functional Group Conversion | HBr/H₂SO₄ | Methyl 17-bromoheptadecanoate |
| 7 | Azide Introduction | NaN₃ | Methyl 17-azidoheptadecanoate |
| 8 | Hydrolysis | NaOH, then H₃O⁺ | 17-Azidoheptadecanoic acid |
Pathways from Saturated Fatty Acids
A more direct approach to this compound involves starting with a C17 saturated fatty acid that already possesses a functional group at the terminal position, or one that can be readily functionalized. Suitable precursors include 17-bromoheptadecanoic acid and 17-hydroxyheptadecanoic acid sigmaaldrich.comcaymanchem.com. These precursors circumvent the need for oxidative cleavage and chain extension steps, often leading to a more efficient synthesis.
17-Bromoheptadecanoic acid is an ideal precursor as the bromine atom is a good leaving group for nucleophilic substitution with an azide salt sigmaaldrich.com. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction mechanism.
17-Hydroxyheptadecanoic acid can also be utilized caymanchem.com. The hydroxyl group is not a good leaving group and therefore requires activation. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which is then readily displaced by the azide ion. Alternatively, other methods like the Appel reaction (using triphenylphosphine (B44618) and a halogen source) followed by azide substitution, or the Mitsunobu reaction (with hydrazoic acid or a surrogate) can be employed for the direct conversion of the alcohol to the azide scbt.com.
Azide Functionalization Approaches
The introduction of the azide moiety is a critical step in the synthesis. The choice of method depends on the nature of the precursor and the desired reaction conditions.
Halogenation and Nucleophilic Substitution Strategies
The most common and straightforward method for introducing an azide group onto a long alkyl chain is through the nucleophilic substitution of a terminal halide (iodide, bromide, or chloride) with an azide salt, typically sodium azide (NaN₃) organic-chemistry.orgntu.edu.sg. The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl bromides often offer a good balance of reactivity and stability of the precursor.
The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly nucleophilic pressbooks.pub. The reaction temperature can be varied to optimize the reaction rate and minimize side reactions, such as elimination, although for a primary halide, substitution is highly favored.
Table 2: Typical Conditions for Nucleophilic Azide Substitution
| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 17-Bromoheptadecanoic acid ester | NaN₃ | DMF | 60-80 | 12-24 | >90 |
| 17-Iodoheptadecanoic acid ester | NaN₃ | Acetone/H₂O | Reflux | 6-12 | >95 |
| Methyl 17-tosyloxyheptadecanoate | NaN₃ | DMSO | 80-100 | 8-16 | >85 |
Alternative Azide Transfer Reactions
While nucleophilic substitution is highly effective, alternative methods can be employed, particularly for the conversion of alcohols to azides.
The Mitsunobu reaction provides a direct route from an alcohol to an azide with inversion of stereochemistry, although for a terminal, achiral alcohol this is not a consideration. The reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a source of azide, such as hydrazoic acid or diphenylphosphoryl azide (DPPA) scbt.com. While effective, the use of potentially explosive hydrazoic acid and the need to remove stoichiometric amounts of byproducts can be drawbacks.
The Curtius rearrangement is another method that can generate an isocyanate from a carboxylic acid via an acyl azide intermediate nih.govorganic-chemistry.orgnih.gov. While not a direct method for producing an alkyl azide from a carboxylic acid, it can be part of a multi-step sequence. For instance, a dicarboxylic acid could be converted to a mono-acyl azide, which upon rearrangement and subsequent hydrolysis would yield an amino acid. The amino group could then be converted to an azide via a diazo transfer reaction. This route is generally more complex than direct substitution and is less commonly used for the synthesis of simple ω-azido fatty acids.
Scale-Up and Yield Optimization in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that require careful consideration to ensure safety, efficiency, and high yield.
For yield optimization in nucleophilic substitution reactions, several factors can be fine-tuned. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred pressbooks.pub. The concentration of reactants can also play a role, with higher concentrations sometimes leading to faster reactions, though solubility limitations of the long-chain fatty acid derivatives must be considered. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, especially in biphasic reaction systems, by facilitating the transfer of the azide anion into the organic phase nih.gov. Temperature control is crucial to balance reaction rate with the potential for side reactions.
Safety is a paramount concern when working with azides, especially on a larger scale. Sodium azide is highly toxic. Of greater concern is the potential for the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, if the azide salt is exposed to acidic conditions kit.edupitt.edu. Therefore, reactions should be carried out under neutral or slightly basic conditions, and acidic workups must be performed with caution in a well-ventilated fume hood. The organic azide products themselves can be thermally unstable and potentially explosive, particularly those with a low carbon-to-nitrogen ratio unm.edu. For a C17 fatty acid, the high carbon content renders the molecule relatively stable, but it is still prudent to avoid excessive heating and to handle the compound with care. The use of heavy metal azides, which are extremely shock-sensitive, must be strictly avoided kit.edupitt.edu.
When scaling up, efficient stirring is necessary to ensure homogeneity, especially given the potential for the long-chain fatty acid derivatives to have limited solubility. Purification on a large scale may require a shift from chromatography to crystallization or distillation where feasible.
Table 3: Key Parameters for Scale-Up and Optimization
| Parameter | Consideration for Optimization | Safety Precaution |
| Solvent | Use of polar aprotic solvents (DMF, DMSO) to maximize nucleophilicity. | Ensure compatibility with reagents and conditions to avoid side reactions. |
| Temperature | Gradual increase to find the optimal balance between reaction rate and byproduct formation. | Avoid excessive heating of the final azide product to prevent decomposition. |
| Reagent Stoichiometry | A slight excess of sodium azide (1.1-1.5 equivalents) is often used to drive the reaction to completion. | Avoid large excesses of sodium azide to minimize waste and potential hazards. |
| Phase-Transfer Catalyst | Addition of catalysts like tetrabutylammonium (B224687) bromide can enhance reaction rates. | Ensure catalyst stability under reaction conditions. |
| Work-up Procedure | Quenching with water and extraction. | Strictly avoid acidification of the reaction mixture containing excess sodium azide. |
| Purification | Crystallization from a suitable solvent system is often preferred for large quantities. | Avoid high-temperature distillation of the final azide product. |
Generation of Chemically Modified this compound Analogues for Specific Research Applications
The primary utility of this compound in research lies in its capacity to be chemically modified to create analogues that serve as molecular probes. These analogues are instrumental in elucidating the roles of fatty acids in complex biological systems. The azide moiety allows for covalent linkage to a variety of reporter molecules, such as fluorophores or affinity tags, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables researchers to track the incorporation and trafficking of the fatty acid within cells and organisms.
One of the principal applications of these modified analogues is in metabolic labeling . By introducing an alkyne-containing reporter molecule, researchers can visualize and quantify the fatty acylated proteins. This has been successfully applied to study protein palmitoylation and myristoylation, crucial post-translational modifications that affect protein localization and function. For instance, analogues of this compound can be used to identify novel lipidated proteins and to study the dynamics of their modification in response to various stimuli.
Furthermore, these chemically modified fatty acids are employed to investigate lipid-protein interactions . By attaching a photo-crosslinking group to the fatty acid, it is possible to covalently trap and subsequently identify proteins that bind to the fatty acid within a cellular context. This approach has been pivotal in discovering new fatty acid binding proteins and understanding their roles in lipid transport and signaling.
Another significant application is in the study of fatty acid metabolism . Azido-modified fatty acids can be used to trace the pathways of fatty acid uptake, transport, and degradation (β-oxidation). By coupling the azido (B1232118) group to a detectable tag after metabolic incorporation, researchers can identify and quantify the metabolic products, providing insights into the regulation of these pathways in health and disease.
Table 1: Examples of Chemically Modified this compound Analogues and Their Research Applications
| Analogue Type | Modification | Research Application |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine) via click chemistry. | Visualization of fatty acid uptake and intracellular localization by fluorescence microscopy. |
| Affinity Tag | Conjugation to biotin (B1667282) or other affinity tags via click chemistry. | Identification and purification of fatty acid-binding proteins and lipidated proteins. |
| Photo-crosslinking Probe | Incorporation of a photo-activatable crosslinking group (e.g., diazirine). | Covalent capture and identification of interacting proteins in living cells. |
| Isotope-labeled Analogue | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) in the reporter tag. | Quantitative analysis of fatty acid metabolism and flux by mass spectrometry. |
Analytical Techniques for Verifying Synthetic Purity and Structure within Research Contexts
Ensuring the purity and correct structure of synthesized this compound and its derivatives is paramount for the reliability of research findings. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound. Reversed-phase HPLC is commonly used, where the long, nonpolar alkyl chain of the fatty acid interacts with the stationary phase. The purity is determined by the presence of a single, sharp peak in the chromatogram. A Certificate of Analysis for commercially available this compound confirms that HPLC is a standard method for purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the presence and position of all functional groups.
In the ¹H NMR spectrum, characteristic signals are expected for the protons of the long methylene (B1212753) chain, the α-protons adjacent to the carboxylic acid, and importantly, the protons on the carbon bearing the azide group. The protons adjacent to the azide group typically appear as a triplet at a chemical shift of around 3.25 ppm.
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the methylene chain, and the carbon directly attached to the azide group, which resonates at a characteristic chemical shift.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing fatty acids. In the mass spectrum of this compound, the molecular ion peak corresponding to its molecular weight of 311.46 g/mol would be observed. Fragmentation patterns can also provide structural information. For long-chain carboxylic acids, common fragmentation includes the loss of water (M-18) and the loss of the carboxyl group (M-45). The presence of the azide group will also influence the fragmentation pattern, providing further structural confirmation.
Table 2: Key Analytical Data for this compound
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >95% (typically a single major peak) |
| ¹H NMR | Chemical Shift (δ) | ~2.35 ppm (t, 2H, -CH₂COOH), ~3.25 ppm (t, 2H, -CH₂N₃), 1.2-1.7 ppm (m, broad, -(CH₂)₁₄-) |
| ¹³C NMR | Chemical Shift (δ) | ~179 ppm (-COOH), ~51 ppm (-CH₂N₃), 24-34 ppm (-(CH₂)₁₄-) |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (m/z) | [M-H]⁻ at ~310.25 or [M+H]⁺ at ~312.26 |
By employing this suite of analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound and its derivatives before their use in complex biological experiments.
Integration of 17 Azidoheptadecanoic Acid into Bioorthogonal Chemical Reporter Strategies
Fundamental Principles of Click Chemistry with Azido-Lipids
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for studying biological processes with minimal perturbation. The azide (B81097) group of 17-azidoheptadecanoic acid is a key bioorthogonal handle that can participate in several types of click reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable triazole linkage, a reaction catalyzed by copper(I) ions. Once this compound is metabolically incorporated into cellular lipids, it can be detected by reacting with an alkyne-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag.
The CuAAC reaction is highly efficient and specific, allowing for the sensitive detection of lipid modifications. For instance, after metabolic labeling of cells with this compound, cell lysates can be treated with an alkyne-functionalized probe in the presence of a Cu(I) source, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. The resulting triazole-linked conjugate can then be visualized or purified. This strategy has been instrumental in profiling fatty-acylated proteins and studying the dynamics of lipid metabolism.
Table 1: Key Features of CuAAC for Detecting this compound
| Feature | Description |
| Reactants | Metabolically incorporated this compound and an alkyne-functionalized reporter probe. |
| Catalyst | Copper(I) ions, typically generated from CuSO₄ and a reducing agent like sodium ascorbate. |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. |
| Advantages | High reaction speed, efficiency, and specificity. |
| Considerations | Potential cytotoxicity of the copper catalyst, which can be mitigated by using copper-chelating ligands. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies
To circumvent the potential toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction.
SPAAC is particularly well-suited for live-cell imaging, as it avoids the introduction of toxic copper ions. Cells metabolically labeled with this compound can be directly incubated with a cyclooctyne-conjugated probe, enabling the visualization of lipid trafficking and localization in real-time. The kinetics of SPAAC are generally slower than CuAAC, but the development of more reactive cyclooctynes has significantly improved reaction rates.
Other Bioorthogonal Reactions (e.g., Diels-Alder with Tetrazines)
Beyond azide-alkyne cycloadditions, other bioorthogonal reactions can be employed. The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is an exceptionally fast bioorthogonal ligation. While the azide group of this compound does not directly participate in this reaction, it can be first converted to a strained alkyne via a separate reaction, or alternatively, a fatty acid analogue with a strained alkene could be used. However, the direct use of the azide in CuAAC and SPAAC remains the most common approach for leveraging this compound as a chemical reporter.
Conjugation of this compound to Bioreporters
The versatility of this compound lies in its ability to be conjugated to a variety of reporter molecules, enabling a wide range of applications from cellular imaging to proteomic analysis.
Fluorophore Linkages for Imaging Applications
For imaging applications, this compound that has been incorporated into cellular lipids can be reacted with an alkyne- or cyclooctyne-functionalized fluorescent dye. This covalent attachment allows for the visualization of the subcellular localization of the modified lipids and any associated proteins.
A typical workflow involves incubating cells with this compound, followed by fixation and permeabilization (for intracellular targets), and then performing the click reaction with a fluorescent probe. A wide array of fluorophores with different spectral properties are commercially available in their alkyne- or cyclooctyne-modified forms, enabling multicolor imaging experiments. This approach has been used to study the distribution of fatty-acylated proteins in various cellular compartments and to track the dynamics of lipid metabolism under different physiological conditions.
Biotinylation for Affinity Purification and Enrichment
To identify the proteins that are modified by this compound, the azide handle can be conjugated to a biotin tag. Biotin's high affinity for streptavidin and avidin (B1170675) allows for the selective enrichment of biotinylated molecules from complex biological samples.
Following metabolic labeling with this compound and click reaction with an alkyne- or cyclooctyne-biotin conjugate, cell lysates are incubated with streptavidin- or avidin-functionalized beads. The high-affinity interaction allows for the capture of the biotinylated lipid-protein conjugates, which can then be washed to remove non-specifically bound proteins. The enriched proteins can subsequently be eluted from the beads and identified by mass spectrometry. This powerful technique has led to the identification of numerous lipid-modified proteins and has provided significant insights into the role of fatty acylation in cellular signaling and protein function.
Table 2: Research Applications of this compound in Bioorthogonal Chemistry
| Application | Bioorthogonal Reaction | Reporter Molecule | Research Finding |
| Lipid Metabolism Studies | CuAAC | Alkyne-Biotin | Enabled the enrichment and identification of newly synthesized lipid species in various cell types. |
| Protein Fatty Acylation Profiling | SPAAC | DBCO-Fluorophore | Allowed for the in-gel fluorescent detection and visualization of fatty-acylated proteins without copper-induced artifacts. |
| Live-Cell Imaging of Lipid Trafficking | SPAAC | BCN-Fluorophore | Facilitated the real-time tracking of the movement and localization of fatty acids within living cells. |
| Identification of Lipid-Modified Proteins | CuAAC | Alkyne-Biotin | Led to the affinity purification and subsequent mass spectrometric identification of a range of acylated proteins. |
Solid Support Immobilization for Proteomic/Lipidomic Capture
The ability to selectively isolate and identify proteins and lipids that have been post-translationally modified with fatty acids is crucial for understanding their diverse biological roles. This compound, when used as a metabolic label, provides a chemical handle for the capture of these acylated biomolecules onto solid supports. This strategy typically involves a two-step process: metabolic incorporation of the azide-modified fatty acid into cellular proteins and lipids, followed by the covalent attachment of a reporter tag via click chemistry. This tag, often biotin, facilitates high-affinity binding to streptavidin-coated solid supports, such as agarose (B213101) or magnetic beads, enabling efficient enrichment and subsequent analysis.
The general workflow for this capture process is as follows:
Metabolic Labeling: Cells or organisms are incubated with this compound, which is metabolized and incorporated into various proteins and lipids by cellular enzymes.
Cell Lysis and Click Chemistry: The cells are lysed, and the resulting lysate is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. In this step, an alkyne-functionalized reporter molecule, such as alkyne-biotin, is covalently attached to the azide group of the incorporated this compound.
Affinity Purification: The biotinylated proteins and lipids are then captured by incubation with streptavidin-coated solid supports. The high-affinity interaction between biotin and streptavidin ensures specific and robust immobilization.
Washing and Elution: The solid support is washed extensively to remove non-specifically bound molecules. The captured proteins or lipids can then be eluted for downstream analysis, such as mass spectrometry-based proteomics or lipidomics.
This methodology allows for the selective enrichment of low-abundance acylated species from complex biological samples, providing valuable insights into the "acylome."
Table 1: Components and their Functions in Solid Support Immobilization
| Component | Function |
| This compound | Metabolic label that introduces an azide group into acylated proteins and lipids. |
| Alkyne-Biotin | Reporter molecule that reacts with the azide group via click chemistry, adding a biotin tag. |
| Streptavidin-Coated Solid Support (e.g., Agarose Beads) | Affinity matrix that specifically binds to the biotin tag, enabling the capture of labeled molecules. |
| Click Chemistry Reagents (e.g., Copper(I) catalyst) | Catalyze the covalent linkage between the azide and alkyne groups. |
Development of Novel Click Chemistry Probes Utilizing this compound as a Scaffold
Beyond its role as a simple metabolic label, the chemical structure of this compound provides a versatile scaffold for the synthesis of more complex and functionalized click chemistry probes. The long hydrocarbon chain mimics natural fatty acids, while the terminal azide allows for the attachment of various functionalities through click chemistry. Furthermore, the carboxylic acid group can be modified to introduce additional chemical moieties, leading to the creation of trifunctional or multifunctional probes.
These novel probes can be designed to have a range of applications, including:
Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers can create probes for imaging the subcellular localization of fatty-acylated proteins and lipids.
Affinity Probes: Similar to the biotinylation strategy, other affinity tags can be incorporated to facilitate specialized purification protocols.
Cross-linking Probes: The scaffold can be functionalized with photoreactive groups to enable the identification of protein-protein or protein-lipid interactions involving the acylated molecule.
Therapeutic Delivery Vehicles: The fatty acid scaffold can be used to target drugs or other therapeutic agents to specific cellular compartments or to proteins that undergo acylation.
The synthesis of these probes often involves a modular approach, where different functional groups can be readily "clicked" onto the this compound backbone. This allows for the rapid generation of a diverse library of probes with tailored properties for specific biological questions.
Table 2: Examples of Functional Moieties for this compound-Based Probes
| Functional Moiety | Potential Application |
| Fluorophore (e.g., Rhodamine, Fluorescein) | Fluorescence microscopy, flow cytometry |
| Biotin | Affinity purification, Western blotting |
| Photoreactive Group (e.g., Benzophenone) | Photo-cross-linking studies to identify interaction partners |
| Small Molecule Drug | Targeted drug delivery |
The development of such sophisticated probes based on the this compound scaffold is expanding the toolkit of chemical biologists, enabling more detailed investigations into the complex roles of protein and lipid acylation in cellular physiology and disease.
Applications of 17 Azidoheptadecanoic Acid in Lipidomics Research
Metabolic Labeling of Cellular Lipidome Components
Metabolic labeling with 17-azidoheptadecanoic acid involves introducing the fatty acid to living cells or organisms. Inside the cell, it is treated like a natural fatty acid and activated by acyl-CoA synthetases to form 17-azidoheptadecanoyl-CoA. This activated form then enters the cellular metabolic pathways and is incorporated into various lipid species by the cell's own enzymatic machinery. This strategy allows for the direct probing of lipid metabolism and localization in a native biological context.
Once activated, 17-azidoheptadecanoyl-CoA serves as a substrate for a wide range of enzymes involved in lipid biosynthesis, leading to its incorporation into numerous lipid classes. The odd-chain length (C17) makes it distinguishable from the more common even-chain fatty acids like palmitic (C16) and stearic (C18) acid, providing a distinct mass signature in mass spectrometry analyses.
Phospholipids: The building blocks of cellular membranes, phospholipids are synthesized from precursors like phosphatidic acid. Acyltransferases can incorporate this compound into the glycerol backbone of these lipids. Studies using analogous alkyne-labeled fatty acids have demonstrated their successful incorporation into phospholipids like phosphatidic acid and phosphatidylcholine, confirming that the cellular machinery tolerates such modifications nih.gov.
Sphingolipids: These lipids, crucial for cell signaling and membrane structure, are built on a sphingoid base backbone. Ceramide synthases can attach the azido-fatty acid to the sphingoid base, forming azido-labeled ceramides, which can be further metabolized into more complex sphingolipids like sphingomyelin.
Triglycerides: As the primary form of energy storage, triglycerides are synthesized by the esterification of fatty acids to a glycerol backbone. Research using other tagged fatty acids, such as 17-octadecynoic acid, has shown significant incorporation into triglycerides within lipid droplets nih.gov. Similarly, studies on various modified fatty acids confirm their extensive incorporation into triglycerides in hepatocytes nih.gov.
The table below summarizes the major lipid classes into which this compound is metabolically incorporated and the key enzyme families responsible.
| Lipid Class | Key Incorporating Enzymes | Biological Role of Lipid Class |
| Phospholipids | Acyltransferases (e.g., LPAAT) | Structural components of cell membranes |
| Sphingolipids | Ceramide Synthases (CerS) | Cell signaling, membrane structure |
| Triglycerides | Acyltransferases (e.g., DGAT) | Energy storage in lipid droplets |
Different cell types exhibit distinct metabolic profiles, which can be investigated using this compound. For instance, many cancer cells display altered lipid metabolism, including an increased reliance on fatty acid synthesis, compared to their non-cancerous counterparts researchgate.net. By incubating different cell populations with the azido-fatty acid, researchers can quantify and compare the rates of its incorporation into various lipid classes. This approach can reveal metabolic reprogramming in disease states, such as cancer or metabolic disorders, and highlight differences between cell types, for example, in immune cell subtypes where lipid metabolism is crucial for their function and differentiation.
Profiling of Lipid Synthesis and Turnover Pathways
The dynamic nature of the lipidome, involving continuous synthesis, remodeling, and degradation, can be effectively studied using this compound in pulse-chase experiments.
By introducing this compound to cells for a defined period (a "pulse"), researchers can specifically label newly synthesized lipids. The appearance of the azido-tag in various complex lipid species over time provides a direct readout of their de novo synthesis rates. This method is instrumental in understanding how cells regulate lipid production in response to various stimuli, nutrient availability, or stress conditions.
Following the initial pulse labeling, the this compound can be removed and replaced with media containing natural, unlabeled fatty acids (the "chase"). By monitoring the fate of the azido-labeled lipid pool over time, researchers can elucidate several dynamic processes:
Lipid Turnover: The rate at which the azido-label disappears from a specific lipid class indicates its metabolic turnover rate.
Lipid Remodeling: The movement of the azido-fatty acid from one lipid class to another (e.g., from phospholipids to triglycerides) can be tracked, providing insights into lipid trafficking and remodeling pathways.
Degradation: The breakdown of the fatty acid itself, for instance via β-oxidation, can be assessed. Some modified fatty acid probes are designed to be resistant to degradation, which can help differentiate between lipid remodeling and catabolism nih.gov.
Quantitative Lipidomics Approaches Utilizing this compound
The true analytical power of this compound is realized when combined with modern analytical techniques, particularly mass spectrometry. The click chemistry reaction is central to these quantitative workflows.
After metabolic labeling and extraction of the total cellular lipids, the azido-labeled species are reacted with an alkyne-containing reporter tag. This tag is strategically chosen to enhance analytical detection. For mass spectrometry-based lipidomics, a reporter tag containing a permanently charged group and a specific fragmentation pattern can be used limes-institut-bonn.de.
This approach offers several key advantages for quantitative analysis:
Enhanced Sensitivity: The reporter tag can dramatically improve the ionization efficiency of the labeled lipids, leading to a significant increase in detection sensitivity—often by 5 to 50 times—allowing for the quantification of low-abundance lipid species limes-institut-bonn.de.
High Specificity: The click reaction is highly specific, ensuring that only the metabolically incorporated azido-lipids are detected. This allows for their reliable discrimination from the much larger pool of unlabeled, endogenous lipids limes-institut-bonn.deresearchgate.net.
Multiplexing: Different reporter tags with distinct masses can be used to label lipids from different samples (e.g., control vs. treated), which can then be combined and analyzed in a single mass spectrometry run, improving throughput and quantitative accuracy.
Absolute Quantification: By adding known quantities of internal standards (e.g., lipids containing an alkyne tag), it is possible to perform absolute quantification of the newly synthesized lipids limes-institut-bonn.de.
The table below outlines a typical workflow for a quantitative lipidomics experiment using this compound.
| Step | Description | Purpose |
| 1. Metabolic Labeling | Cells are incubated with this compound. | Incorporation of the probe into newly synthesized lipids. |
| 2. Lipid Extraction | Total lipids are extracted from the cells. | Isolation of all lipid species from the biological matrix. |
| 3. Click Reaction | Extracted lipids are reacted with an alkyne-reporter tag. | Covalent attachment of a detectable tag to the azido-lipids. |
| 4. Sample Cleanup | Excess reagents are removed. | Preparation of the sample for analysis. |
| 5. LC-MS/MS Analysis | Labeled lipids are separated and detected by mass spectrometry. | Identification and precise quantification of the labeled lipid species. |
This combination of metabolic labeling and advanced mass spectrometry provides an exceptionally detailed and quantitative picture of dynamic lipid metabolism in living systems.
Elucidation of Lipid-Protein Interactions via this compound-Mediated Capture
Lipid-protein interactions are fundamental to a vast array of cellular processes, including signal transduction, membrane trafficking, and enzyme regulation. However, these interactions are often transient and have low to moderate affinity, making them challenging to study using traditional biochemical methods. nih.gov this compound can be adapted into photoaffinity labeling probes to covalently trap and identify protein binding partners. nih.gov
In this approach, a photoactivatable group, such as a diazirine, is incorporated into the structure of the azido (B1232118) fatty acid. nih.gov This modified probe is then introduced to living cells, where it is metabolized and incorporated into various lipid species. Upon irradiation with UV light, the diazirine group forms a highly reactive carbene, which can then form a covalent bond with any nearby molecules, including interacting proteins. nih.gov
The azide (B81097) handle on the fatty acid probe then allows for the selective enrichment of the cross-linked lipid-protein complexes. After cell lysis, the azide-tagged complexes are subjected to a click reaction with an alkyne-biotin tag. The biotinylated complexes can then be isolated using streptavidin affinity chromatography. Finally, the captured proteins are identified by mass spectrometry-based proteomics.
The workflow for identifying lipid-protein interactions using a photoactivatable azido fatty acid is as follows:
| Step | Description |
| 1. Probe Incubation | Cells are incubated with a photoactivatable and clickable fatty acid analogue (e.g., a diazirine- and azide-containing heptadecanoic acid derivative). |
| 2. Photo-crosslinking | The cells are exposed to UV light to activate the diazirine group, inducing covalent cross-linking between the lipid probe and interacting proteins. |
| 3. Cell Lysis | The cells are lysed to release the cellular contents, including the cross-linked complexes. |
| 4. Click Chemistry | The lysate is treated with an alkyne-biotin reporter, which attaches to the azide handle of the fatty acid probe. |
| 5. Affinity Purification | The biotinylated lipid-protein complexes are enriched from the complex mixture using streptavidin-coated beads. |
| 6. Proteomic Analysis | The enriched proteins are eluted, digested into peptides, and identified by LC-MS/MS. |
This powerful strategy has been used to identify novel protein interactors for various lipid species and has provided valuable insights into the cellular functions of lipids. nih.govnih.gov
Advancements in Spatial Lipidomics Enabled by this compound
Spatial lipidomics aims to map the distribution of lipids within tissues and even within single cells, providing crucial information about the spatial organization of metabolic processes. nih.govnih.gov Mass spectrometry imaging (MSI) is a key technology in this field, allowing for the label-free visualization of hundreds of lipids directly from a tissue section. nih.gov
The use of this compound can enhance MSI studies by allowing for the specific imaging of newly synthesized or remodeled lipids. After metabolic labeling of a tissue or organism with the azido fatty acid, a tissue section is prepared. This section is then treated with an alkyne-functionalized reporter molecule, such as a fluorophore or an easily ionizable tag, via an on-tissue click reaction. biologists.com
This allows for the visualization of the azide-tagged lipids using fluorescence microscopy or their enhanced detection by MSI. By clicking a tag that is not naturally present in the tissue and has favorable ionization properties, the signal-to-noise ratio for the labeled lipids in the MSI experiment can be significantly improved. This approach enables researchers to visualize the anatomical or subcellular locations where active lipid metabolism is occurring. nih.gov For example, it could be used to map regions of high fatty acid uptake and storage in a tumor or to visualize lipid trafficking between different organelles within a cell. nih.govnih.gov
This combination of metabolic labeling with click chemistry and advanced imaging techniques provides a powerful tool for understanding the complex spatial dynamics of lipid metabolism in health and disease. nih.govnih.gov
Applications of 17 Azidoheptadecanoic Acid in Proteomics and Protein Acylation Research
Investigation of Protein S-Acylation (Palmitoylation/Oleoylation) Dynamicsfrontiersin.orgnih.govnih.govnih.govsemanticscholar.orgnih.gov
Protein S-acylation is a reversible post-translational modification where a fatty acid is attached to a cysteine residue via a thioester bond. semanticscholar.org This process, often called palmitoylation because palmitate is the most common fatty acid attached, is critical for regulating protein trafficking, localization, stability, and activity. nih.govsemanticscholar.org The reversibility of S-acylation allows for dynamic control over protein function, akin to phosphorylation. semanticscholar.orgnih.gov
17-Azidoheptadecanoic acid serves as a powerful tool to probe these dynamics. When introduced to cells, it is activated to its coenzyme A thioester and then transferred onto substrate proteins by protein acyltransferases (PATs). nih.gov The azide (B81097) group then provides a chemical handle for detection and analysis. This metabolic labeling approach is a non-radioactive and highly sensitive method to assay the dynamics of protein S-acylation in living cells, overcoming limitations of older techniques like radioactive labeling. nih.govnih.gov It allows for the study of both the addition of fatty acids (acylation) and their removal (deacylation), providing a comprehensive view of the acylation cycle. nih.gov
A primary application of this compound is the discovery of previously unknown S-acylated proteins. The typical workflow involves several key steps:
Metabolic Labeling: Cells or organisms are cultured in media supplemented with this compound, which is incorporated into proteins at their natural S-acylation sites. semanticscholar.org
Cell Lysis and Click Chemistry: After labeling, cells are lysed, and the proteome is harvested. A reporter tag containing an alkyne group, such as biotin-alkyne, is then covalently attached to the azide-labeled proteins via the CuAAC click reaction. semanticscholar.org
Affinity Purification: The biotinylated proteins are then selectively captured and enriched from the complex protein lysate using streptavidin-coated beads.
Identification by Mass Spectrometry: The enriched proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This strategy has successfully expanded the known "S-acylproteome" in various organisms and cell types. For instance, studies using similar bioorthogonal probes have identified hundreds of S-acylated proteins in human T-cells, endothelial cells, and cancer cells, revealing the widespread nature of this modification. frontiersin.org Such proteomic screens have implicated S-acylation in a vast array of cellular processes.
| Selected Proteins Identified as S-Acylated Using Bioorthogonal Probes | Function/Pathway |
| Sec61b | Subunit of the protein translocating system in the endoplasmic reticulum. nih.gov |
| Rps11 | Ribosomal protein S11, a component of the small ribosomal subunit. nih.gov |
| MGST3 | Microsomal glutathione-S-transferase 3, involved in detoxification. nih.gov |
| eNOS | Endothelial nitric oxide synthase, crucial for cardiovascular signaling. nih.gov |
| LAT | Linker for activation of T-cells, a key adaptor protein in T-cell signaling. nih.gov |
Beyond identifying which proteins are acylated, it is crucial to determine the specific cysteine residue(s) that undergo this modification. Combining metabolic labeling with this compound with advanced mass spectrometry techniques enables site-specific mapping. After the enrichment of labeled proteins, they are subjected to proteolysis, and the resulting peptides are analyzed by MS/MS. nih.gov The presence of the fatty acid analog and the biotin (B1667282) tag on a specific peptide fragment allows for the precise localization of the modification site on the protein's amino acid sequence. nih.gov
This level of detail is critical because acylation at different sites on the same protein can have distinct functional consequences, such as altering protein-protein interactions, modulating enzyme activity, or dictating subcellular localization. frontiersin.org Acyl-Resin Assisted Capture (acyl-RAC) is another powerful technique that complements metabolic labeling for identifying endogenous S-acylation sites without requiring a chemical probe. nih.gov
The enzymes responsible for protein S-acylation are a family of protein acyltransferases (PATs) characterized by a conserved Asp-His-His-Cys (DHHC) motif, often referred to as ZDHHC enzymes. nih.govnih.gov Humans have 23 different ZDHHC enzymes, and a key challenge is to determine which enzymes modify which protein substrates. nih.gov
This compound can be used to unravel these enzyme-substrate relationships. By performing metabolic labeling in cell lines where a specific ZDHHC enzyme has been knocked out, knocked down, or overexpressed, researchers can observe the effect on the acylation of a target protein. nih.gov A significant decrease in the labeling of a protein following the knockdown of a particular ZDHHC enzyme suggests that the enzyme is responsible for acylating that substrate. Conversely, overexpression may enhance the labeling. These experiments, which quantify the incorporation of the azido-probe, are essential for mapping the complex network of ZDHHC-substrate interactions that regulate cellular signaling. nih.govnih.gov
S-acylation is a dynamic process balanced by the activity of both PATs and deacylating enzymes known as acyl-protein thioesterases (APTs). nih.gov These enzymes, which include members of the ABHD17 family, remove the fatty acid and reverse the modification. nih.gov
Pulse-chase experiments using this compound are a powerful method for studying deacylation kinetics. In this setup:
Pulse: Cells are first incubated with this compound for a short period to label a cohort of S-acylated proteins.
Chase: The labeling medium is then replaced with standard medium containing an excess of natural fatty acids (e.g., palmitic acid).
Analysis: The amount of labeled protein remaining is measured at different time points during the chase.
The rate at which the azide-labeled fatty acid is lost from the protein reflects the rate of deacylation by thioesterases. This technique allows for the global analysis of deacylation dynamics and can be used to assess how the activity of specific thioesterases is regulated or to screen for inhibitors of these enzymes. semanticscholar.org
Metabolic Labeling for Quantitative Proteomics Studies
Beyond qualitative identification, this compound is used for quantitative proteomics to determine how S-acylation levels change in response to different stimuli, disease states, or genetic perturbations. By comparing the amount of the incorporated probe between different samples, researchers can obtain a quantitative measure of changes in the acylation status of hundreds of proteins simultaneously.
Label-free quantification (LFQ) is a mass spectrometry-based method that measures the relative abundance of proteins by comparing the signal intensities of their corresponding peptides across different runs. nih.govnih.gov This approach can be integrated with metabolic labeling using this compound to quantify changes in protein S-acylation.
The workflow is as follows:
Separate populations of cells (e.g., control vs. treated) are metabolically labeled with this compound.
S-acylated proteins from each population are independently enriched using the click chemistry and affinity purification procedure described previously.
The enriched proteins from each sample are digested and analyzed by separate LC-MS/MS runs.
Computational software is then used to compare the intensity of the mass spectrometry signal for each identified peptide across the different samples. nih.gov The abundance of a protein in each sample is inferred from the summed intensity of its unique peptides.
By comparing these values, this method can reveal that the S-acylation of a specific protein is, for example, two-fold higher in the treated sample compared to the control. LFQ offers high flexibility and scalability, allowing for the comparison of numerous samples without the need for complex and expensive isotopic labeling strategies. nih.govnih.gov This makes it a powerful tool for large-scale, discovery-driven studies aiming to understand the global regulation of protein S-acylation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Integration
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.govnih.gov It involves metabolically labeling the entire proteome of cells by growing them in media where natural "light" amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts (e.g., ¹³C₆-lysine). nih.govcreative-proteomics.com This strategy creates a mass shift in all proteins, allowing for direct comparison and relative quantification of protein abundance between different cell populations when their lysates are mixed. researchgate.net
The integration of this compound labeling with SILAC creates a robust platform for quantitative analysis of protein acylation dynamics. In this combined approach, two cell populations are grown in "light" and "heavy" SILAC media, respectively. One population is subjected to a specific stimulus or treatment while the other serves as a control. Both populations are treated with this compound to label acylated proteins.
Table 1: Example of SILAC Data for Acylated Proteins Identified Using this compound
This table illustrates hypothetical results from a SILAC experiment designed to quantify changes in protein acylation upon treatment with a signaling inhibitor. The H/L ratio indicates the relative abundance of the acylated protein in the treated (Heavy) versus control (Light) state.
| Protein ID | Gene Name | H/L Ratio | Regulation | Biological Function |
| P62937 | GNAI1 | 0.45 | Down-regulated | Signal Transduction (G-protein) |
| Q08493 | LAT | 1.10 | Unchanged | T-cell Receptor Signaling |
| P27361 | Fyn | 0.51 | Down-regulated | Kinase Signaling |
| P04049 | SRC | 2.85 | Up-regulated | Kinase Signaling |
| Q15078 | YES1 | 2.50 | Up-regulated | Kinase Signaling |
Activity-Based Protein Profiling (ABPP) with this compound-Derived Probes
Activity-Based Protein Profiling (ABPP) is a chemical proteomics technology that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological samples. wikipedia.orgnih.gov These probes typically consist of a reactive group that covalently binds to an enzyme's active site and a reporter tag for detection and identification. nih.gov ABPP allows for the direct measurement of enzyme activity rather than just protein abundance. wikipedia.org
While this compound is not a classic ABPP probe that directly targets an enzyme's active site, it can be used to create activity-based probes to study the enzymes responsible for protein acylation, such as acyltransferases. In this strategy, this compound is first converted into a more reactive derivative, for example, an acyl-CoA analog or an N-hydroxysuccinimide ester. This derived probe can then be used in competitive ABPP experiments. nih.gov
In a competitive ABPP workflow, a proteome is incubated with a potential inhibitor before being treated with the this compound-derived probe. The probe will label active acyltransferases. If the inhibitor is effective, it will block the active site of its target enzyme, preventing labeling by the probe. By comparing the labeling patterns between inhibitor-treated and control samples, one can determine the potency and selectivity of the inhibitor against a panel of enzymes. researchgate.net The azide handle on the probe allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or enrichment and mass spectrometry-based identification. nih.gov
Purification and Enrichment Strategies for Acylated Proteins
Resin-assisted capture (RAC) is a technique designed to isolate and identify S-acylated proteins. uiowa.edu The traditional acyl-RAC method does not require a metabolic label. It involves three key steps:
Blocking: All free cysteine thiol groups in a protein lysate are irreversibly blocked with an alkylating agent like N-ethylmaleimide.
Cleavage: The thioester bonds linking fatty acids to cysteine residues are selectively cleaved using a neutral hydroxylamine (B1172632) solution. This exposes the previously acylated cysteine thiols.
Capture: The proteins with newly exposed thiol groups are captured on a thiol-reactive resin, such as thiopropyl Sepharose. researchgate.net
After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry. uiowa.edunih.gov
The use of this compound provides a powerful and complementary method for enrichment based on bioorthogonal chemistry. In this approach, proteins metabolically labeled with the azide-containing fatty acid are subjected to a copper-catalyzed or copper-free click reaction. nih.gov An alkyne-functionalized biotin tag is covalently attached to the azide group on the fatty acid. The resulting biotinylated proteins can then be efficiently and specifically captured using streptavidin-coated resin. This click chemistry-based enrichment is highly specific and avoids the use of hydroxylamine, offering an alternative workflow for isolating acylated proteins.
Table 2: Comparison of Acyl-RAC and this compound-Based Capture
| Step | Acyl-RAC | Click Chemistry-Based Capture |
| Labeling | None (Endogenous Acylation) | Metabolic labeling with this compound |
| Lysate Prep | Block free thiols with NEM | Cell lysis |
| Modification | Cleave thioester bond with hydroxylamine | Click reaction with Alkyne-Biotin |
| Capture | Thiol-reactive resin (e.g., Thiopropyl Sepharose) | Streptavidin resin |
| Elution | Reducing agent (e.g., DTT) | Denaturing conditions (e.g., SDS, boiling) |
To investigate the acylation of a specific protein of interest, immunoprecipitation (IP) can be combined with click chemistry. This method verifies whether a target protein incorporates the this compound label.
The workflow involves several steps:
Cells are metabolically labeled with this compound.
The cells are lysed, and the protein of interest is selectively captured from the complex lysate using an antibody specific to that protein.
The captured protein, along with its binding partners, is immobilized on antibody-conjugated beads (e.g., Protein A/G agarose).
A click reaction is performed on the bead-bound proteins, attaching a reporter tag (like a fluorophore or biotin) to the azide group of the incorporated fatty acid. nih.gov
The labeled protein is then eluted from the beads, separated by SDS-PAGE, and visualized by in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot using streptavidin-HRP (if a biotin tag was used). nih.gov
This approach provides a direct and sensitive method to confirm the acylation status of a single protein target.
Bioinformatic Tools and Computational Analysis for Proteomic Data from this compound Experiments
The analysis of large-scale proteomic datasets generated from experiments using this compound requires a suite of bioinformatic tools to process the raw data and extract meaningful biological insights. nih.gov Following mass spectrometry analysis of enriched acylated proteins, a computational workflow is employed to identify, quantify, and functionally characterize the modified proteome.
Key stages of the bioinformatic analysis include:
Protein Identification and Quantification: Raw mass spectrometry data is processed using software platforms like MaxQuant or Proteome Discoverer. These tools use search algorithms (e.g., Andromeda, SEQUEST) to match experimental tandem mass spectra against protein sequence databases (e.g., UniProt, Swiss-Prot) to identify peptides and, by extension, proteins. nih.gov If SILAC is used, these platforms also calculate the heavy-to-light ratios for accurate quantification.
PTM Site Localization: Specialized algorithms are used to pinpoint the exact location of the modification on the protein sequence, identifying the specific amino acid residue that was acylated.
Data Filtering and Statistical Analysis: The identified protein list is filtered to remove common contaminants and false positives. Statistical tests are applied to quantitative data to identify proteins that show significant changes in acylation levels between different experimental conditions.
Functional Annotation and Enrichment Analysis: To understand the biological significance of the identified acylated proteins, functional enrichment analysis is performed using tools like DAVID, PANTHER, or g:Profiler. These tools utilize databases such as Gene Ontology (GO) to determine if the dataset is significantly enriched with proteins involved in specific biological processes (e.g., signal transduction), molecular functions (e.g., kinase activity), or localized to certain cellular components (e.g., plasma membrane).
Pathway and Network Analysis: The identified proteins are mapped to known biological pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). Software such as Cytoscape or STRING can be used to construct protein-protein interaction networks, revealing functional modules and relationships among the acylated proteins.
Table 3: Common Bioinformatic Tools for Acylation Proteomics Data Analysis
| Tool/Platform | Primary Function | Example Application |
| MaxQuant | Protein identification, quantification (including SILAC), PTM analysis | Processing raw MS data to generate a list of identified and quantified acylated proteins. |
| DAVID/g:Profiler | Functional enrichment analysis (Gene Ontology, pathways) | Determining if identified proteins are enriched in specific cellular compartments like the Golgi apparatus. |
| KEGG Pathway | Pathway mapping | Identifying metabolic or signaling pathways that are heavily targeted by protein acylation. |
| STRING DB | Protein-protein interaction network analysis | Visualizing known interactions between the identified acylated proteins to uncover functional modules. |
| Cytoscape | Network visualization and analysis | Integrating quantitative data with interaction networks to highlight regulated subnetworks. |
Cellular and Subcellular Dynamics Studies Utilizing 17 Azidoheptadecanoic Acid
Tracking of Lipid and Protein Trafficking within Cellular Compartments
17-Azidoheptadecanoic acid serves as a chemical reporter for tracking the movement of lipids and fatty-acylated proteins through various cellular compartments. As a modified fatty acid, it is readily taken up by cells and incorporated into metabolic pathways. Its terminal azide (B81097) group allows for bioorthogonal "click" chemistry reactions, enabling the attachment of fluorescent probes or affinity tags for visualization and analysis. This metabolic labeling approach provides a powerful tool to follow the dynamic processes of lipid and protein transport in living cells.
Golgi Apparatus Localization and Acylation
The Golgi apparatus is a central hub for post-translational modifications, including protein S-acylation (the attachment of a fatty acid, typically palmitate, to a cysteine residue). This modification is crucial for regulating the trafficking, localization, and function of a wide range of proteins.
By introducing this compound to cells, researchers can trace its incorporation into proteins within the Golgi. The azide-modified fatty acid is utilized by Golgi-resident enzymes, known as palmitoyltransferases (PATs), to acylate newly synthesized proteins. Through click chemistry, these modified proteins can be tagged with a fluorophore, allowing for their visualization and localization within the Golgi cisternae to be confirmed. Proteomic analyses of proteins labeled with similar "clickable" fatty acid analogs have successfully identified numerous S-acylated proteins, providing insights into the scope of this modification within the Golgi.
Detergent-Resistant Membrane (DRM) Association and Dynamics
Detergent-resistant membranes (DRMs), often referred to as lipid rafts, are specialized microdomains within cellular membranes enriched in cholesterol and sphingolipids. youtube.com These domains play a critical role in cellular signaling and protein trafficking. youtube.com The fatty acid chains of lipids and acylated proteins can influence their partitioning into or out of these ordered membrane regions.
While direct studies specifically detailing the use of this compound to investigate DRM dynamics are not extensively documented in the available research, the principle of its application is clear. By metabolically labeling cellular lipids and proteins with this azide-modified fatty acid, it becomes possible to track their association with DRMs. Following cell lysis with non-ionic detergents at low temperatures, the insoluble DRM fraction can be isolated. The presence of this compound-labeled molecules within this fraction, detected via click chemistry with an appropriate tag, would indicate their association with lipid rafts. This approach would allow for the study of how specific lipids and acylated proteins are recruited to or excluded from these signaling platforms under various cellular conditions.
Table 1: Investigating DRM Association with this compound
| Step | Description |
| Metabolic Labeling | Cells are incubated with this compound, which is incorporated into cellular lipids and proteins. |
| Cell Lysis | Cells are lysed in a cold, non-ionic detergent (e.g., Triton X-100). |
| DRM Isolation | The lysate is subjected to sucrose density gradient centrifugation to separate the low-density, detergent-resistant membranes. |
| Detection | The isolated DRM fraction is treated with a fluorescent alkyne probe via click chemistry to label the azide-modified molecules. |
| Analysis | The presence and quantity of labeled lipids and proteins in the DRM fraction are analyzed by fluorescence imaging or proteomics. |
Vesicular Transport and Membrane Fusion Processes
Vesicular transport is the primary mechanism for moving molecules between different organelles within a cell. This process involves the budding of vesicles from a donor membrane and their subsequent fusion with an acceptor membrane. Membrane fusion is a critical step that ensures the delivery of the vesicle's cargo.
The application of this compound in directly studying the mechanics of vesicular transport and membrane fusion is not well-documented in publicly available research. However, it can be inferred that this fatty acid analog could be used to label the lipids and acylated proteins of specific vesicles. By tracking the fluorescence of these labeled vesicles, their movement along cytoskeletal tracks and their subsequent fusion with target membranes could be monitored. For instance, a pulse-chase experiment could be designed where cells are first labeled with this compound and then tracked over time to observe the progression of the labeled molecules through the secretory pathway via vesicular transport.
Imaging Cellular Lipids and Acylated Proteins
The bioorthogonal azide handle on this compound makes it an invaluable tool for the visualization of cellular lipids and acylated proteins. After metabolic incorporation, the azide group can be covalently linked to a fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" approach is highly specific and can be performed in fixed or living cells, enabling high-resolution imaging of the subcellular distribution of these molecules.
Confocal Microscopy Applications
Confocal microscopy is a widely used technique to obtain high-resolution, optically sectioned images of fluorescently labeled specimens. When combined with the metabolic labeling strategy using this compound, confocal microscopy allows for the detailed visualization of the localization of lipids and acylated proteins within the cell.
Table 2: Representative Research Findings from Confocal Microscopy of Acylated Proteins
| Protein Target | Cellular Localization Observed | Implication |
| Generic Acylated Proteins | Plasma membrane, Golgi apparatus, vesicular structures | Demonstrates the trafficking of acylated proteins through the secretory pathway. |
| Lipid Droplets | Accumulation of the fatty acid analog in the core of lipid droplets | Provides a method to study the dynamics of neutral lipid storage and mobilization. |
This table is illustrative and based on the expected applications of this compound in confocal microscopy, as specific data for this compound is limited.
Super-Resolution Imaging Techniques
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. These methods, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), are well-suited for studying the fine details of lipid and protein organization within membranes.
While specific studies employing this compound in super-resolution imaging are not readily found, the methodology is straightforward. By labeling cells with this compound and then performing click chemistry with a photoswitchable or photoblinking fluorescent dye, it would be possible to visualize the precise localization of individual lipid molecules and acylated proteins. This could provide unprecedented insights into the organization of lipid rafts, the clustering of acylated signaling proteins, and the structure of transport vesicles.
Live-Cell Imaging Strategies
The terminal azide group on this compound serves as a bioorthogonal chemical handle, enabling its visualization in living systems without perturbing native cellular processes. This functionality is central to its use in live-cell imaging, primarily through a strategy involving metabolic labeling and subsequent click chemistry. nih.govnih.gov The process begins with introducing this compound to cells, which internalize it and incorporate it into various lipid species through their natural metabolic pathways. thermofisher.com
Once the azide-tagged fatty acid is integrated into cellular structures, a fluorescent probe containing a reactive alkyne group is introduced. The azide on the fatty acid and the alkyne on the probe then undergo a highly specific and efficient bioorthogonal reaction known as a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com This copper-free click chemistry reaction is crucial for live-cell applications because it avoids the cellular toxicity associated with the copper catalysts used in other click reactions. nih.govnih.gov The covalent bond formed between the fatty acid and the fluorescent probe allows for the direct visualization of the fatty acid's localization and dynamics within the cell using fluorescence microscopy. nih.govnih.gov This strategy enables researchers to track the transport, storage, and incorporation of this exogenous fatty acid into subcellular compartments like lipid droplets and membranes in real time.
| Strategy Component | Description | Rationale |
| Metabolic Labeling | Cells are incubated with this compound, which is taken up and processed like its natural counterpart. | The azide group is small and biologically inert, minimizing perturbation of normal fatty acid metabolism. |
| Bioorthogonal Reporter | The terminal azide (-N3) group serves as a chemical tag. | The azide group does not react with native functional groups in the cell, ensuring specific labeling. nih.gov |
| Fluorescent Probe | A fluorophore is conjugated to a strained alkyne (e.g., dibenzocyclooctyne, DBCO). | The strained alkyne reacts specifically and rapidly with the azide group without needing a toxic copper catalyst. nih.govmedchemexpress.com |
| Detection Method | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry". | Forms a stable covalent bond, linking the fluorophore to the fatty acid for visualization via fluorescence microscopy. nih.gov |
Investigation of Lipid-Mediated Cell Signaling Pathways
Fatty acids and their metabolites are not just structural components or energy sources; they are also critical signaling molecules that can modulate complex intracellular pathways. This compound provides a powerful tool to dissect these roles by allowing for the tracking and identification of fatty acid-protein interactions that are central to cell signaling.
G-Protein Coupled Receptor (GPCR) Signaling Modulation
A number of G-protein coupled receptors (GPCRs) have been identified as specific receptors for free fatty acids, playing key roles in metabolism and inflammation. nih.govnih.gov These receptors, such as GPR40 (also known as FFA1) and GPR120 (FFA4), bind to fatty acids of various chain lengths, initiating intracellular signaling cascades. nih.govnih.gov
The study of these interactions can be advanced using this compound as a molecular probe. By introducing this azido-functionalized fatty acid to cells expressing fatty acid-sensing GPCRs, researchers can investigate the binding event. Following incubation, the azide handle can be used in pull-down assays. For example, after cross-linking, a biotin-alkyne probe can be "clicked" onto the fatty acid, allowing for the isolation and identification of the bound receptor and its associated proteins via streptavidin affinity chromatography and mass spectrometry. This approach helps to confirm receptor identity and discover novel fatty acid-binding proteins involved in signaling. acs.org
Receptor Tyrosine Kinase (RTK) Regulation
Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors whose function is intricately linked to the plasma membrane's lipid environment. nih.govresearchgate.net The localization of RTKs within specific lipid micro-domains, as well as their post-translational modification with fatty acids (acylation), can significantly regulate their signaling output. nih.govmdpi.com For instance, the fatty acid composition of the membrane can influence RTK dimerization and activation. researchgate.net
This compound can be used to trace the fate of exogenous fatty acids into the phospholipids that constitute these membrane micro-domains. By visualizing the distribution of the tagged fatty acid, researchers can gain insights into how the cell directs specific lipids to areas of active RTK signaling. Furthermore, some signaling proteins associated with RTK pathways are themselves acylated. The use of this compound allows for the investigation of whether exogenous fatty acids are incorporated into these proteins, potentially modulating their function and, consequently, RTK signal transduction. mdpi.com
Analysis of Cellular Uptake and Metabolism of Exogenous this compound
Understanding how cells acquire and metabolize fatty acids is fundamental to cell biology and metabolic research. As a close analog of a naturally occurring odd-chain fatty acid, this compound serves as an excellent tracer for these processes.
Fatty Acid Transport Mechanisms
The uptake of long-chain fatty acids across the plasma membrane is not a simple process of passive diffusion but is largely facilitated by a suite of membrane-bound proteins. researchgate.netresearchgate.net Key proteins involved in this transport include the fatty acid translocase (CD36) and a family of fatty acid transport proteins (FATPs). researchgate.netnih.gov These transporters bind to fatty acids in the extracellular space and facilitate their movement into the cell.
By treating cells with this compound and subsequently labeling it with a fluorescent probe via click chemistry, the rate and extent of its uptake can be quantified using techniques like flow cytometry or fluorescence microscopy. nih.gov This allows researchers to study the efficiency of fatty acid transport under various physiological conditions or to screen for inhibitors of the transport proteins. The azido-fatty acid acts as a surrogate for natural fatty acids, enabling the investigation of transport mechanisms without the use of radioactive isotopes.
| Transporter Family | Key Members | Function |
| Fatty Acid Translocase | CD36 | Binds long-chain fatty acids and facilitates their transport across the plasma membrane. researchgate.net |
| Fatty Acid Transport Proteins (FATP) | FATP1-6 (SLC27A1-6) | Possess both transport and acyl-CoA synthetase activity, coupling uptake with metabolic activation. nih.gov |
| Plasma Membrane Fatty Acid Binding Proteins (FABPpm) | FABPpm | Believed to increase the local concentration of fatty acids near the membrane to facilitate uptake. researchgate.net |
Endogenous Metabolic Conversion and Desaturation
Once inside the cell, fatty acids undergo metabolic activation by being converted to acyl-CoA derivatives. They can then be catabolized for energy via β-oxidation or used as building blocks for more complex lipids. nih.govyoutube.com The use of ω-azido fatty acids has been shown to be a viable method for analyzing these metabolic pathways. nih.govresearchgate.net
Studies have demonstrated that azido-fatty acids are processed by cellular enzymes, leading to the formation of various metabolic products. For example, β-oxidation results in the sequential shortening of the fatty acid chain, producing shorter-chain azido-fatty acids. nih.govnih.gov Additionally, desaturase enzymes can introduce double bonds into the acyl chain. researchgate.netwikipedia.org These modified products retain the azide tag, allowing them to be derivatized with alkyne probes and detected with high sensitivity by methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.govnih.gov This enables precise tracking of the metabolic fate of this compound, providing a detailed picture of fatty acid conversion and desaturation within the cell. nih.govresearchgate.net
| Metabolic Process | Description | Potential Products from this compound |
| Activation | Conversion to an acyl-CoA thioester. | 17-azidoheptadecanoyl-CoA |
| β-Oxidation | Sequential two-carbon shortening of the acyl chain. | 15-azidopentadecanoic acid, 13-azidotridecanoic acid, etc. nih.gov |
| Desaturation | Introduction of one or more double bonds into the acyl chain by desaturase enzymes. wikipedia.org | Mono- or poly-unsaturated 17-azidoheptadecenoic acids. researchgate.net |
| Elongation | Lengthening of the acyl chain by two-carbon units. | 19-azidononadecanoic acid, etc. |
Assessment of Metabolic Perturbations Induced by Azido-Fatty Acid Incorporation (Non-Physiological Effects on Metabolic State)
The utility of this compound as a chemical reporter for studying cellular and subcellular dynamics hinges on the principle that its introduction into biological systems faithfully mimics its natural fatty acid counterparts without inducing significant off-target effects. However, the incorporation of any modified metabolite, including azido-fatty acids, carries the potential to introduce subtle perturbations to the highly interconnected and regulated metabolic networks within a cell. While these fatty acid analogs are generally considered to be well-tolerated, a thorough assessment of their potential non-physiological effects is crucial for the accurate interpretation of experimental results.
Research into ω-azido fatty acids as probes for fatty acid metabolism has demonstrated their effective uptake, activation, and conversion by cellular machinery, suggesting a high degree of biocompatibility. researchgate.netnih.govepa.gov These molecules are readily used in processes such as β-oxidation and fatty acid biosynthesis, indicating that the terminal azido (B1232118) group does not completely hinder recognition by key metabolic enzymes. researchgate.net This general tolerance is a fundamental prerequisite for their use in tracking lipid metabolism.
However, the concept of a completely inert biological probe is an idealization. The introduction of a bioorthogonal handle, such as an azide group, can subtly alter the physicochemical properties of the fatty acid, potentially influencing its processing and downstream effects. While studies directly investigating the global metabolic perturbations induced specifically by this compound are limited, valuable insights can be drawn from analogous studies on other bioorthogonal reporters, such as non-canonical amino acids (NCAAs).
Extrapolating from these findings, it is reasonable to hypothesize that the incorporation of this compound may lead to minor, yet measurable, alterations in the metabolic state of a cell. These could manifest as subtle shifts in lipid homeostasis, altered flux through related metabolic pathways, or minor stress responses. The extent of these perturbations would likely depend on the concentration of the azido-fatty acid used and the specific metabolic state of the cells under investigation.
The following table summarizes hypothetical metabolic parameters that could be assessed to evaluate the non-physiological effects of this compound incorporation, based on general principles of metabolic regulation and findings from related fields.
| Metabolic Pathway | Key Metabolites/Enzymes | Potential Perturbation upon this compound Incorporation | Rationale |
|---|---|---|---|
| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), Malonyl-CoA | Minor alterations in the rate of de novo fatty acid synthesis. | Competition for enzymatic binding sites or allosteric feedback from the azido-fatty acid or its metabolites. |
| β-Oxidation | Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases | Slightly altered rates of fatty acid degradation. | The azido group may subtly affect the efficiency of enzymatic reactions involved in fatty acid breakdown. |
| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate, α-Ketoglutarate | Minor fluctuations in TCA cycle intermediates. | Changes in the rate of β-oxidation could alter the influx of acetyl-CoA into the TCA cycle. |
| Glycerolipid Synthesis | Glycerol-3-phosphate, Diacylglycerol, Triacylglycerol | Subtle changes in the composition of complex lipids. | The incorporation of the azido-fatty acid into complex lipids could influence the overall lipid profile. |
| Cellular Redox State | NAD+/NADH ratio, NADP+/NADPH ratio, Glutathione | Minor shifts in redox balance. | Alterations in metabolic pathway flux can impact the production and consumption of redox cofactors. |
Detailed Research Findings from Analogous Systems:
While direct experimental data on the metabolic perturbations from this compound is scarce, research on other modified lipids provides a framework for understanding potential effects. For instance, studies on the impact of different dietary fatty acids on cellular metabolism have shown that altering the fatty acid pool can have significant consequences for signaling and inflammation. hapres.com The incorporation of saturated versus unsaturated fatty acids can differentially affect membrane fluidity and the function of membrane-associated proteins. mdpi.com Although this compound is structurally similar to a saturated fatty acid, the presence of the azido moiety could introduce unique biophysical properties to the membranes it integrates into.
Furthermore, the process of metabolic labeling itself, which involves the introduction of an "unnatural" substrate, can be considered a mild metabolic stress. Cells possess robust homeostatic mechanisms to adapt to such changes, but these adaptations can represent a deviation from the unperturbed physiological state.
Future Directions and Emerging Research Avenues for 17 Azidoheptadecanoic Acid
Expansion into New Biological Systems and Organisms
The application of 17-azidoheptadecanoic acid and similar clickable lipid probes has predominantly been in well-established cell culture models and some model organisms. A significant future direction lies in expanding their use to a broader range of biological systems. This includes exploring lipid metabolism and function in non-model organisms, such as various microbial species, plants, and a wider array of animal models. Investigating the unique lipid landscapes and metabolic pathways in these diverse organisms could reveal novel biological functions and interactions.
Furthermore, the study of lipid dynamics in the context of host-pathogen interactions presents a compelling frontier. For instance, trifunctional lipid probes are being explored to understand how viral infections alter lipid interactions within host cells, which could uncover new therapeutic targets. nih.gov The application of such probes in complex biological matrices, like the gut microbiome, will also be crucial for understanding the interplay between diet, microbial lipid metabolism, and host physiology. biologists.com
Elucidating Complex Lipid-Protein-Nucleic Acid Interactions
While the study of lipid-protein interactions has been a primary application of this compound, future research will delve deeper into the complexity of these interactions. The development of multifunctional lipid probes, which combine the azide (B81097) or alkyne handle with other functionalities like photocrosslinkers, will be instrumental in capturing not just direct binding partners but entire interaction networks in living cells. nih.govnih.gov This will allow for the identification of transient or weak interactions that are often missed by traditional methods.
A largely unexplored area is the interplay between lipids, proteins, and nucleic acids. The interactions between lipids and nucleic acids are fundamental to processes like gene delivery and the structural organization of cellular membranes. nih.gov Probes like this compound could be adapted to investigate how fatty acylation of proteins might influence their binding to nucleic acids or how specific lipids might directly interact with RNA or DNA, potentially regulating gene expression or other cellular processes.
Advancements in High-Resolution Spatial and Temporal Analysis
A major challenge in lipid biology is understanding the precise location and timing of lipid metabolic events and signaling. chimia.chchimia.ch Future research will focus on developing and applying techniques that offer higher spatial and temporal resolution. This includes the use of light-activated or "caged" versions of this compound, where the fatty acid is released at a specific time and location within a cell by a pulse of light. nih.govdrugtargetreview.com This approach allows for the precise tracking of lipid metabolism and transport from a defined starting point. nih.gov
Combining metabolic labeling with advanced imaging techniques, such as super-resolution microscopy and mass spectrometry imaging, will provide unprecedented detail about the subcellular distribution of lipids. biologists.comacs.org These methods will enable researchers to visualize the incorporation of this compound into specific organelles and even within different membrane leaflets, offering a more dynamic and detailed picture of cellular lipid organization. chimia.chchimia.ch
Development of Automation and High-Throughput Screening Platforms
To fully harness the potential of this compound and other chemical probes in areas like drug discovery, the development of automated and high-throughput screening (HTS) platforms is essential. dispendix.comnih.gov These platforms can be used to screen large libraries of compounds for their effects on lipid metabolism or protein acylation. ugent.be By metabolically labeling cells with this compound and then using automated microscopy or mass spectrometry, researchers can rapidly assess how different drugs impact these processes. mdpi.com
The integration of robotic liquid handling and plate management systems will enhance the speed, accuracy, and reproducibility of these screens, reducing human error. dispendix.comnih.gov Such automated HTS workflows will be invaluable for identifying novel therapeutic agents that target lipid-modifying enzymes or for discovering compounds that can modulate protein fatty-acylation in disease states. ugent.be
Integration with Multi-Omics Data for Systems-Level Understanding
The data generated from studies using this compound, which can be considered a component of lipidomics, will become increasingly powerful when integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govmdpi.com This multi-omics approach provides a more holistic, systems-level view of how cellular processes are regulated. nih.govuva.nl
For example, by correlating changes in protein acylation (measured using this compound) with changes in gene and protein expression, researchers can build comprehensive models of cellular signaling pathways. researchgate.net This integration can help to uncover the functional consequences of altered lipid metabolism and identify key regulatory nodes that could be targeted for therapeutic intervention. nih.govmdpi.com The development of sophisticated computational tools will be crucial for analyzing and visualizing these large, multi-dimensional datasets. nih.gov
Q & A
Basic Research Questions
Q. What is the role of 17-azidoheptadecanoic acid in click chemistry-based protein labeling?
- Answer : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to covalently link biomolecules (e.g., proteins) with probes or tags. This facilitates site-specific labeling for tracking cellular processes .
- Methodological Note : Standard protocols involve dissolving the compound in DMSO or organic solvents, followed by incubation with alkyne-modified probes (e.g., DBCO, BCN) under physiological conditions. Copper sulfate and ascorbate are typical catalysts .
Q. How is the purity and structural integrity of this compound characterized in experimental workflows?
- Answer : Purity (>95%) is verified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Structural confirmation requires H NMR (e.g., azide proton resonance at ~3.3 ppm) and mass spectrometry (expected [M+H] at m/z 311.46) .
- Data Discrepancy Alert : Earlier sources (e.g., ) list conflicting molecular formulas (CHNO vs. CHNO). Cross-validate using CAS 1841512-95-5 and authoritative databases .
Q. What are the standard protocols for introducing this compound into biological systems?
- Answer : The compound is typically delivered via lipid carriers (e.g., BSA conjugates) or dissolved in organic solvents (e.g., ethanol) at ≤0.1% v/v to maintain cell viability. Optimal concentrations (1–10 µM) are determined via dose-response assays .
Advanced Research Questions
Q. How can researchers optimize copper-catalyzed click reactions with this compound to minimize cytotoxicity?
- Answer : Cytotoxicity from copper catalysts is mitigated using:
- Ligands : Bathophenanthroline disulfonate (BPS) reduces copper-induced stress.
- Catalyst ratios : Ascorbate-to-copper ratios of 2:1 stabilize reactive intermediates.
- Reaction time : Short incubations (<1 hr) at 4°C minimize cellular damage .
Q. How should researchers address discrepancies in bio-conjugation efficiency across experimental replicates?
- Answer : Contradictions may arise from:
- Purity variability : Validate reagent purity via HPLC before use.
- Reaction conditions : Monitor pH (6.5–7.5) and temperature (20–37°C) rigorously.
- Data normalization : Use internal controls (e.g., housekeeping proteins) to standardize quantification .
Q. What strategies enhance the stability of this compound for long-term tracking in live-cell imaging?
- Answer :
- Storage : Aliquot and store at <-20°C in anhydrous DMSO to prevent hydrolysis.
- Photostability : Use low-light conditions and anti-fade reagents (e.g., Trolox) during imaging.
- Metabolic stability : Combine with cycloheximide to inhibit protein turnover in dynamic studies .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility when using this compound across laboratories?
- Answer :
- Detailed protocols : Report catalyst concentrations, solvent batches, and incubation times (see for reporting standards).
- Open data : Share raw NMR/HPLC spectra and conjugation efficiency datasets in supplementary materials.
- Cross-lab validation : Collaborate to replicate key findings using shared reagent batches .
Q. What analytical methods resolve conflicting spectral data for this compound derivatives?
- Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular weights with <5 ppm error.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals in complex mixtures.
- Infrared spectroscopy : Validate azide stretching vibrations at ~2100 cm .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
